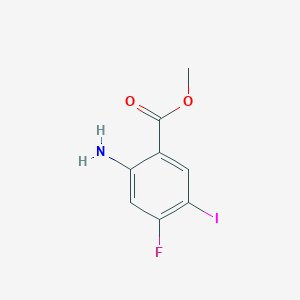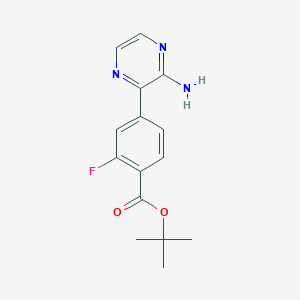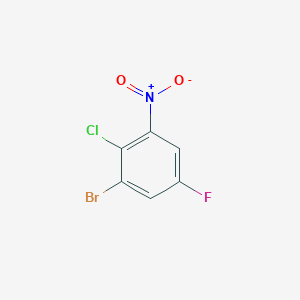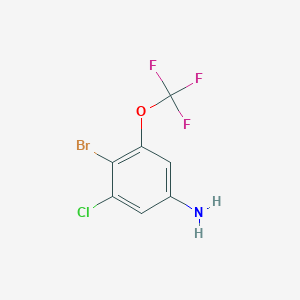
4-溴-3-氯-5-(三氟甲氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring
科学研究应用
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
It’s known that the compound is used for pharmaceutical testing , suggesting it may interact with various biological targets.
Biochemical Pathways
Aniline derivatives are often involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds or enzymes.
生化分析
Biochemical Properties
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions. Additionally, 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its efficacy and potency . Long-term studies have shown that prolonged exposure to 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific cellular compartments . This distribution pattern can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its site of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of bromine and chlorine atoms to specific positions on the aromatic ring.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions to improve yield and reduce costs. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromobenzotrifluoride
- 4-Bromo-3-chlorophenol
Uniqueness
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
属性
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIMBRNIVPLTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
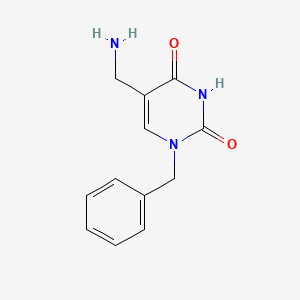
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
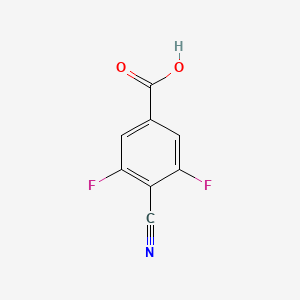
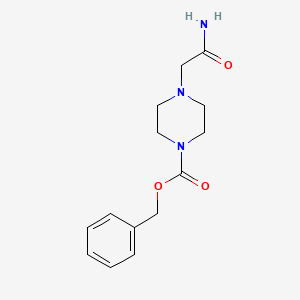
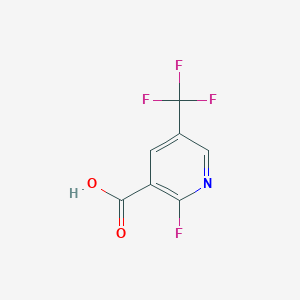
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
